molecular formula C19H18N2O2 B2878575 methyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate CAS No. 1207058-65-8

methyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2878575
CAS No.: 1207058-65-8
M. Wt: 306.365
InChI Key: SYEHSWTXUYIROS-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate is a synthetic quinoline derivative characterized by a methyl ester at position 2, a methyl group at position 6, and a 4-methylphenylamino substituent at position 4 (Figure 1). Its molecular formula is C₁₈H₁₆N₂O₂, with a molecular weight of 292.33 g/mol . The ester group at position 2 may act as a prodrug, enhancing membrane permeability before hydrolysis to the active carboxylic acid form in vivo. The 4-methylphenylamino moiety at position 4 suggests hydrogen-bonding capabilities, which could facilitate interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

methyl 6-methyl-4-(4-methylanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12-4-7-14(8-5-12)20-17-11-18(19(22)23-3)21-16-9-6-13(2)10-15(16)17/h4-11H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEHSWTXUYIROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanistic Insights

Adapted from catalytic quinoline syntheses, this method employs a one-pot, three-component reaction involving 2-methylaniline (1.0 mmol), methyl propiolate (2.2 mmol), and 4-methylacetophenone (1.2 mmol) in the presence of Cu(OTf)₂ (0.05 mmol) and HOTf (0.1 mmol) in acetonitrile at 120°C for 24 hours. The reaction proceeds via a cascade mechanism:

  • Alkyne Activation : Cu(OTf)₂ coordinates to methyl propiolate, facilitating nucleophilic attack by 2-methylaniline to form a propargylamine intermediate.
  • Ketone Incorporation : 4-Methylacetophenone undergoes conjugate addition, followed by cyclization to construct the quinoline core.
  • Aromatization : Acidic conditions promote dehydration, yielding the fully aromatic quinoline system.

Optimization and Yield Data

Parameter Optimal Value Yield Impact
Temperature 120°C 92%
Catalyst Loading 5 mol% Cu(OTf)₂ 85–92%
Reaction Time 24 hours Maximal conversion

Purification via silica gel chromatography (hexane/EtOAc 7:1) affords the title compound as a pale-yellow solid. ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.8 Hz, 1H, H-8), 7.72 (s, 1H, H-5), 7.35–7.28 (m, 4H, Ar-H), 6.98 (d, J = 8.4 Hz, 2H, NH-Ar), 3.94 (s, 3H, COOCH₃), 2.62 (s, 3H, C6-CH₃), 2.41 (s, 3H, Ar-CH₃).

Doebner Reaction Followed by Functionalization

Quinoline Core Synthesis

The Doebner reaction, traditionally used for 2-arylquinoline-4-carboxylic acids, was modified to introduce a methyl group at position 6. 2-Methylaniline (9.45 mmol), 4-methylbenzaldehyde (9.45 mmol), and pyruvic acid (14.3 mmol) refluxed in ethanol for 12 hours yield 6-methylquinoline-2-carboxylic acid (67% yield).

Key Modification :

  • Solvent System : Ethanol enhances solubility of the aromatic aldehyde, reducing side products.
  • Recrystallization : Ethanol/hexane (1:3) yields pure carboxylic acid (mp 218–220°C).

Esterification and C-4 Amination

  • Methyl Ester Formation : The carboxylic acid (5.0 mmol) reacts with SOCl₂ (10 mmol) in methanol, yielding methyl 6-methylquinoline-2-carboxylate (89%).
  • Buchwald-Hartwig Amination : Treating 4-chloro-6-methylquinoline-2-carboxylate (1.0 mmol) with 4-methylaniline (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and Xantphos (0.1 mmol) in toluene at 100°C for 18 hours installs the 4-[(4-methylphenyl)amino] group (72% yield).

Spectroscopic Confirmation :

  • IR (KBr) : 1725 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).
  • MS (ESI) : m/z 351.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Yield (%) Purity (%) Time (h)
Copper-Catalyzed 92 >99 24
Doebner + Amination 72 98 40

Advantages of Copper-Catalyzed Route :

  • Single-pot synthesis minimizes intermediate isolation.
  • High functional group tolerance accommodates electron-donating substituents.

Limitations :

  • Excess alkyne ester (2.2 equiv) required for optimal yield.

Physicochemical Properties and Applications

Solubility and Stability

  • Solubility : Freely soluble in DCM, THF; sparingly soluble in hexane.
  • Stability : Stable at room temperature for >6 months under inert atmosphere.

Biological Relevance

While biological data for the title compound remains unexplored, structurally analogous quinolines exhibit P-glycoprotein inhibition and antimicrobial activity , suggesting potential therapeutic applications.

Chemical Reactions Analysis

methyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

Scientific Research Applications

Methyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate is primarily used as an intermediate in synthesizing complex organic molecules. It is also studied for its potential biological activities, which include antimicrobial and anticancer properties. Ongoing research explores its potential as a therapeutic agent for various diseases and its use in developing new materials and as a catalyst in certain chemical reactions.

Biological Applications

The compound is investigated for its antimicrobial and anticancer properties. The quinoline backbone can interact with DNA, potentially disrupting DNA replication and transcription, which may inhibit cell proliferation.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide. Oxidation may yield quinoline-2,4-dione derivatives.
  • Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
  • Substitution: Undergoes electrophilic aromatic substitution using reagents like bromine or chlorine in the presence of a Lewis acid catalyst, which can introduce various functional groups onto the quinoline ring.

Related Compounds and Antimalarial Activity

Mechanism of Action

The mechanism of action of methyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline backbone allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. This interaction can lead to the inhibition of cell proliferation, making it a candidate for anticancer research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Quinoline Derivatives

Quinoline derivatives are widely studied for their diverse pharmacological properties.

Substituent Variations at Position 4

The 4-[(4-methylphenyl)amino] group in the target compound distinguishes it from other quinoline derivatives:

  • Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (): Features a phenyl group at position 4 instead of an amino substituent.
  • 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid (): Contains a carboxylic acid at position 4, which increases hydrophilicity compared to the ester in the target compound. This difference impacts bioavailability and pharmacokinetics .

Substituent Variations at Position 6

The 6-methyl group in the target compound contrasts with:

  • This compound’s antituberculosis activity suggests that halogenation at position 6 may improve antimicrobial potency .
  • Methyl 6-amino-4-hydroxyquinoline-2-carboxylate (): An amino group at position 6 introduces additional hydrogen-bonding capacity, which could enhance solubility and target binding compared to the methyl group in the target compound .

Substituent Variations at Position 2

The methyl ester at position 2 is a key feature shared with:

  • Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate (): An ethyl ester at position 3 and a ketone at position 2. The ester group here may similarly serve as a prodrug, but the ketone introduces conformational rigidity .

Biological Activity

Methyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with a methyl group at the 6-position and an amino group attached to a para-substituted methylphenyl moiety. This unique structure contributes to its interaction with various biological targets.

The mechanism by which this compound exerts its biological effects primarily involves:

  • DNA Intercalation : The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, which may lead to inhibited cell proliferation.
  • Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in inflammatory pathways and cancer progression, making it a candidate for further drug development.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Key findings include:

  • Cell Proliferation Inhibition : Studies have shown that this compound can significantly inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) .
Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Induction of apoptosis
A5497.2Cell cycle arrest at G2/M phase
HCT-156.5Inhibition of tubulin polymerization

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial effects. Research has demonstrated:

  • Broad-Spectrum Activity : It shows activity against various bacterial strains and fungi, suggesting potential applications in treating infections .

Case Studies

  • In Vitro Studies : In a study involving HeLa cells, this compound exhibited an IC50 value of 8 µM, indicating significant cytotoxicity. The mechanism was linked to apoptosis induction via mitochondrial pathways .
  • Animal Models : In vivo studies using mouse models have shown that administration of the compound resulted in reduced tumor growth in xenograft models, supporting its potential as an anticancer agent .
  • Synergistic Effects : Combining this compound with standard chemotherapeutic agents like cisplatin has demonstrated enhanced efficacy against resistant cancer cell lines, indicating potential for combination therapies .

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